1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ELB-139 involves the reaction of 4-chlorobenzylamine with piperidine and subsequent cyclization to form the imidazolone ring . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for ELB-139 are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ELB-139 undergoes various chemical reactions, including:
Oxidation: ELB-139 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert ELB-139 to its reduced forms.
Substitution: ELB-139 can undergo substitution reactions, particularly at the piperidine and imidazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of ELB-139, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
ELB-139 has several scientific research applications, including:
Mechanism of Action
ELB-139 exerts its effects by acting as a partial agonist at GABA A receptors. It has the highest affinity for the α3 subtype but shows the highest efficacy at α1 and α2 subtypes . This interaction increases the levels of serotonin in the striatum and prefrontal cortex without affecting dopamine levels, leading to its anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A benzodiazepine with full agonist activity at GABA A receptors.
Imepitoin: Another imidazolone derivative with partial agonist activity at GABA A receptors.
Ganaxolone: A neurosteroid with GABA A receptor modulatory effects.
Uniqueness
ELB-139 is unique due to its subtype-selective partial agonist activity, which results in anxiolytic and anticonvulsant effects without significant sedative or ataxic side effects . This makes it a promising candidate for developing non-sedating anxiolytic and anticonvulsant drugs .
Properties
CAS No. |
188116-08-7 |
---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-1-yl-4H-imidazol-2-one |
InChI |
InChI=1S/C14H16ClN3O/c15-11-4-6-12(7-5-11)18-10-13(16-14(18)19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2 |
InChI Key |
YGXIELIREXEJQN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydroimidazol-2-one ELB 139 ELB-139 ELB139 LS-191811 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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